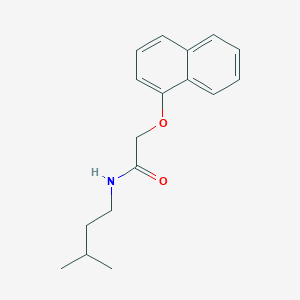

N-isopentyl-2-(1-naphthyloxy)acetamide

Description

N-Isopentyl-2-(1-naphthyloxy)acetamide is a synthetic acetamide derivative featuring a naphthalen-1-yloxy group at the C2 position and an isopentyl (3-methylbutyl) chain attached to the nitrogen atom. This compound belongs to a broader class of phenoxyacetamides, which are studied for their diverse pharmacological properties, including anti-inflammatory, analgesic, and receptor-modulating activities .

Properties

Molecular Formula |

C17H21NO2 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

N-(3-methylbutyl)-2-naphthalen-1-yloxyacetamide |

InChI |

InChI=1S/C17H21NO2/c1-13(2)10-11-18-17(19)12-20-16-9-5-7-14-6-3-4-8-15(14)16/h3-9,13H,10-12H2,1-2H3,(H,18,19) |

InChI Key |

GWCLHNODMUDEEM-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)COC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C)CCNC(=O)COC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-isopentyl-2-(1-naphthyloxy)acetamide and its analogs:

*LogP values estimated using ChemDraw software.

Key Observations:

- Lipophilicity: The isopentyl-substituted compound exhibits moderate lipophilicity (LogP ~3.8), intermediate between the highly lipophilic diisopropylphenyl analog (LogP ~5.2) and the polar morpholinoethyl derivative (LogP ~2.1).

- Electronic Effects : Methoxy and phenyl substituents alter electron density at the acetamide carbonyl, influencing hydrogen-bonding capacity and receptor affinity .

N-(2-Morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide

This analog demonstrated potent sigma-1 receptor antagonism in a chronic constriction injury model, reducing hyperalgesia by 60% at 10 mg/kg. The morpholine ring enhances water solubility but may limit blood-brain barrier penetration compared to the isopentyl variant .

Nitro-Substituted Analogs (e.g., 6b, 6c in )

N-(1-Naphthyl)-2-phenylacetamide

The phenyl substituent in this analog may enhance π-π stacking interactions with aromatic residues in enzyme active sites, though its pharmacological profile remains uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.